(Rac)-Baxdrostat is a selective aldosterone synthase inhibitor, developed initially by Roche and later licensed to CinCor Pharma, Inc. It is primarily aimed at treating treatment-resistant hypertension. Aldosterone synthase plays a critical role in the synthesis of aldosterone, a hormone that regulates blood pressure and fluid balance. The compound has demonstrated high selectivity for inhibiting aldosterone synthase over 11β-hydroxylase, which is crucial because both enzymes share significant sequence similarity, complicating selective inhibition efforts .
Baxdrostat is classified as a pharmaceutical compound specifically targeting the endocrine system. Its development was motivated by the need for effective treatments for hypertension that do not significantly affect cortisol levels. The compound has been evaluated in multiple clinical trials, including Phase 1 and Phase 2 studies, confirming its safety and efficacy in reducing blood pressure without causing notable side effects related to cortisol suppression .
The synthesis of (Rac)-Baxdrostat involves several key steps that ensure the production of a compound with high purity and selectivity. While specific synthetic routes are proprietary, the synthesis typically includes:
The synthesis must adhere to stringent quality control measures to ensure that the final product meets regulatory standards for pharmaceutical use .
(Rac)-Baxdrostat has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is CHNOS, and its structure includes:
The structural representation can be visualized using molecular modeling software to analyze steric interactions with the target enzyme .
(Rac)-Baxdrostat primarily undergoes metabolic reactions in vivo rather than traditional chemical reactions. In clinical studies, it has been shown to selectively inhibit aldosterone synthesis without affecting cortisol levels:
The pharmacokinetics of (Rac)-Baxdrostat have been characterized using liquid chromatography-tandem mass spectrometry methods .
(Rac)-Baxdrostat functions by selectively inhibiting aldosterone synthase, leading to decreased levels of plasma aldosterone while sparing cortisol levels. This mechanism is critical for treating resistant hypertension:
This selective inhibition allows for effective management of hypertension while minimizing side effects associated with broader hormonal suppression.
(Rac)-Baxdrostat exhibits several notable physical and chemical properties:
These properties are essential for formulating the drug into suitable delivery systems for clinical use .
(Rac)-Baxdrostat is primarily used in clinical settings for:
The unique mechanism of action positions (Rac)-Baxdrostat as a promising candidate in pharmacotherapy for hypertension and related disorders .
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.: 82388-11-2